2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide
Description
Propriétés
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-13(2)23-18(28)12-30-21-25-24-20-26(11-14-7-9-15(22)10-8-14)19(29)16-5-3-4-6-17(16)27(20)21/h3-10,13H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARCLHKOZAKXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 395.49 g/mol. The structure features a triazoloquinazoline core, which is pivotal for its biological activity. The presence of fluorinated benzyl groups and a thioacetamide moiety enhances its chemical reactivity and potential interactions with biological targets.
Antibacterial Activity
Research indicates that compounds containing the triazole ring exhibit significant antibacterial properties. For instance, derivatives of triazoles often inhibit bacterial growth by interfering with DNA synthesis or function. This mechanism makes 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide a candidate for treating infections caused by resistant bacterial strains.
A study highlighted that various triazole derivatives demonstrated high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The specific compound under consideration may exhibit similar or enhanced activity due to its unique structural features.
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens. Studies have shown that triazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus, which are common in clinical settings .
Anticancer Potential
Emerging evidence suggests that triazole derivatives may possess anticancer properties. The structural complexity of 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide could allow it to interact with various molecular targets involved in cancer progression. For instance, compounds with similar scaffolds have shown inhibitory effects on protein kinases associated with tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorinated benzyl group is believed to enhance lipophilicity and improve membrane permeability, potentially leading to increased bioavailability and efficacy against target pathogens.
| Feature | Description |
|---|---|
| Triazole Ring | Essential for antibacterial and antifungal activity |
| Fluorinated Benzyl Group | Enhances lipophilicity and membrane permeability |
| Thioacetamide Moiety | Increases chemical reactivity and biological interactions |
Case Studies
Several studies have investigated the biological activities of similar triazole compounds:
- Antibacterial Efficacy : A study evaluated various triazole derivatives for their antibacterial properties against resistant strains of bacteria. Compounds with structural similarities to our target showed promising results with MIC values significantly lower than traditional antibiotics .
- Antifungal Activity : Another research focused on the antifungal effects of triazoles against Candida species. Results indicated that certain derivatives exhibited potent antifungal activity, suggesting a potential therapeutic application for our compound in treating fungal infections .
- Anticancer Studies : Investigations into the anticancer potential of quinazoline-based compounds revealed significant inhibitory effects on cell proliferation in various cancer cell lines. These findings support further exploration of the anticancer properties of 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds containing triazole and quinazoline moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:
- Cytotoxicity assays have demonstrated that modifications to the triazole or quinazoline structures can enhance their anticancer activity significantly. The compound's ability to induce apoptosis in cancer cells has been a focal point of research .
Antibacterial and Antifungal Activities
The compound has also been evaluated for its antibacterial and antifungal properties:
- Studies suggest that derivatives of triazole and quinazoline compounds exhibit potent antibacterial effects against various strains, including resistant bacteria .
- The antifungal activity is particularly noteworthy against common pathogens such as Candida albicans, making it a candidate for further exploration in antifungal drug development .
Case Studies
- Cytotoxicity against Glioblastoma Cells : A study utilizing this compound showed significant cytotoxic effects on glioblastoma cell lines, with IC50 values indicating potent activity .
- Antimicrobial Screening : In another study focusing on antimicrobial activity, derivatives were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, revealing promising results that warrant further investigation .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Core Structure and Substituents
The target compound shares a [1,2,4]triazolo[4,3-a]quinazolin-5-one core with other derivatives but differs in substituent patterns:
Spectral Characteristics
Key spectral data for comparison (Table 1):
*Inferred from analogous compounds in .
†Data from precursor hydrazinecarbothioamides .
Pharmacological Activity
Triazoloquinazoline derivatives exhibit diverse bioactivities:
- H1-antihistaminic activity : Alagarsamy et al. (2005) demonstrated that 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones show potent H1 antagonism (IC₅₀: 0.82–1.24 μM), attributed to electron-withdrawing substituents enhancing receptor binding . The target compound’s 4-fluorobenzyl group may similarly modulate activity.
- Structural determinants : The thioether linkage in the target compound could improve metabolic stability compared to oxygen-based analogs, as sulfur-containing groups often resist oxidative degradation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide, and how are intermediates characterized?
- The synthesis typically involves multi-step reactions, starting with cyclization to form the triazoloquinazoline core under acidic/basic conditions. Subsequent steps include thioether formation (via nucleophilic substitution with mercaptoacetamide derivatives) and N-isopropyl acylation. Key intermediates are characterized using HPLC for purity (>95%) and spectroscopic methods (e.g., : δ 7.2–8.1 ppm for aromatic protons, IR: 1680–1700 cm for carbonyl stretches). Reaction conditions (e.g., anhydrous solvents, 60–80°C) are critical to minimize by-products like hydrolyzed thiols .
Q. How can researchers validate the structural integrity of this compound?
- Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H] at m/z 484.1234).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazole-quinazoline region.
- X-ray crystallography (if crystalline) to verify stereoelectronic effects of the 4-fluorobenzyl group on ring planarity .
Q. What preliminary assays are recommended to screen its biological activity?
- Prioritize enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the triazole-quinazoline scaffold’s known affinity for ATP-binding pockets. Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HepG2, MCF-7) at 1–100 µM doses. Parallel toxicity screening in normal cells (e.g., HEK293) is advised to assess selectivity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Step 1: Confirm compound stability in physiological buffers (pH 7.4, 37°C) via LC-MS to rule out degradation.
- Step 2: Evaluate pharmacokinetics (e.g., plasma half-life, bioavailability) using rodent models. Low solubility (logP ≈ 3.5) may necessitate formulation with cyclodextrins or liposomes.
- Step 3: Cross-validate targets using silico docking (AutoDock Vina) and SPR-based binding assays to identify off-target interactions .
Q. What strategies optimize the yield of the thioacetamide coupling step?
- Solvent selection: Use DMF or DMSO to enhance nucleophilicity of the thiol group.
- Catalysis: Add catalytic iodine (0.1 eq.) to accelerate sulfur nucleophile activation.
- Temperature control: Maintain 50–60°C to balance reaction rate and by-product formation. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in >75% yield .
Q. How can researchers address discrepancies in reported IC values across studies?
- Standardize assay conditions: Use identical cell lines, serum concentrations, and incubation times.
- Validate compound purity: Ensure batch-to-batch consistency via and elemental analysis.
- Meta-analysis: Compare data with structurally similar triazoloquinazoline derivatives (e.g., N-benzyl analogs) to identify SAR trends .
Q. What advanced techniques elucidate the compound’s interaction with DNA or proteins?
- Circular dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon binding.
- Isothermal titration calorimetry (ITC): Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography: Resolve 3D structures of compound-protein complexes (e.g., with topoisomerase II) .
Methodological Notes
- Synthesis Troubleshooting: If cyclization fails, replace traditional acid catalysts (HCl) with Lewis acids (ZnCl) to improve regioselectivity .
- Data Reproducibility: Archive raw spectral data and reaction logs in open-access repositories (e.g., Zenodo) for peer validation.
- Ethical Compliance: Adhere to OECD guidelines for in vivo studies, including IACUC-approved protocols for rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
